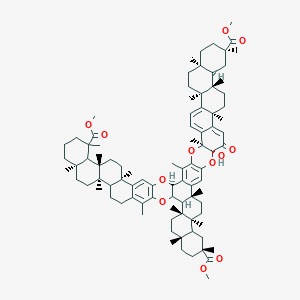

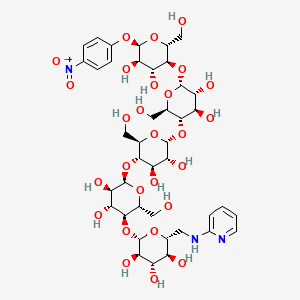

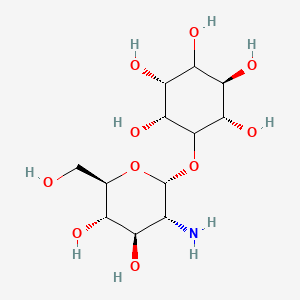

4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrophenyl glycosides are a group of chemical compounds widely studied for their diverse applications in biochemistry and organic synthesis. They serve as substrates in enzymatic reactions, making them crucial for understanding enzyme specificity and mechanism. The introduction of a nitrophenyl moiety into glycosides significantly impacts their chemical and physical properties, facilitating their use in various analytical and synthetic methodologies.

Synthesis Analysis

Synthesis of nitrophenyl glycosides involves glycosylation reactions where a nitrophenyl aglycone is coupled with a sugar moiety. For example, Hakamata et al. (1999) detailed the preparation of 3- and 6-monodeoxy derivatives of ρ-nitrophenyl α-D-glucopyranoside from methyl α-D-glucopyranoside, preserving the 4C1 chair conformations in D2O, as evidenced by 1H-NMR studies (Hakamata, Nishio, & Oku, 1999). This process highlights the importance of protecting group strategies and stereochemical control in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of nitrophenyl glycosides, including their stereochemistry and conformation, is crucial for their reactivity and interaction with enzymes. Abboud et al. (1997) determined the crystal structure of p-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, revealing a 3C5 chair conformation with all substituents in equatorial positions, which significantly influences its chemical behavior (Abboud, Toporek, & Horenstein, 1997).

Chemical Reactions and Properties

Nitrophenyl glycosides undergo various chemical reactions, reflecting their utility in synthetic chemistry and biochemistry. Their reactivity includes glycosylation reactions, enzymatic hydrolysis, and modifications of the aglycone or sugar moiety. The specificity of rice α-glucosidase towards the deoxy derivatives of ρ-nitrophenyl α-D-glucopyranoside underscores the influence of the nitrophenyl group on the glycoside's biochemical properties (Hakamata et al., 1999).

Scientific Research Applications

Research Applications of Related Compounds

1. Biomarker Studies in Tobacco Research and Cancer Measurement of human urinary carcinogen metabolites, including nitrosamines and their metabolites, offers critical insights into the exposure and metabolic processing of tobacco-related carcinogens. Such studies are fundamental in understanding the links between tobacco use and cancer development, with specific biomarkers providing information on carcinogen dose and exposure delineation. This research field employs a variety of analytical methods to quantify these metabolites, illustrating the potential application areas for related glucopyranoside compounds in biomarker identification and quantification (Hecht, 2002).

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[(pyridin-2-ylamino)methyl]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H59N3O27/c45-10-17-33(24(51)29(56)37(64-17)62-15-6-4-14(5-7-15)44(60)61)69-39-31(58)26(53)35(19(12-47)66-39)71-41-32(59)27(54)36(20(13-48)67-41)70-40-30(57)25(52)34(18(11-46)65-40)68-38-28(55)23(50)22(49)16(63-38)9-43-21-3-1-2-8-42-21/h1-8,16-20,22-41,45-59H,9-13H2,(H,42,43)/t16-,17-,18-,19-,20-,22-,23+,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-,41-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPQWCDFBKIWRM-DFIMOFOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)CO)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)NC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)CO)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H59N3O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1025.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N(2)-(2,4-dichlorophenyl)-N-(7-{[(2,4-dichlorophenyl)amino]sulfonyl}-1-oxo-1,2-dihydronaphthalen-2-yl)glycinamide](/img/structure/B1205721.png)